1-(tert-Butyl)cyclobutanamine
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Overview
Description
1-(tert-Butyl)cyclobutanamine is an organic compound featuring a cyclobutane ring substituted with an amine group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)cyclobutanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with tert-butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired amine product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)cyclobutanamine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutanamines with various functional groups.
Scientific Research Applications
1-(tert-Butyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)cyclobutanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Cyclobutanamine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
tert-Butylamine: Lacks the cyclobutane ring, leading to different reactivity and applications.
Cyclobutanol: Contains a hydroxyl group instead of an amine, leading to different chemical behavior.
Uniqueness: 1-(tert-Butyl)cyclobutanamine is unique due to the combination of the cyclobutane ring and the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-tert-butylcyclobutan-1-amine |
InChI |
InChI=1S/C8H17N/c1-7(2,3)8(9)5-4-6-8/h4-6,9H2,1-3H3 |
InChI Key |
SMZFEMSWPVXFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CCC1)N |
Origin of Product |
United States |
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